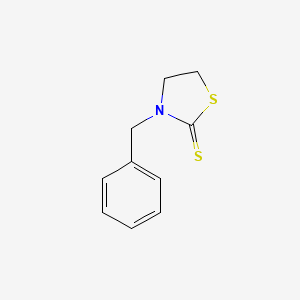

3-Benzyl-1,3-thiazolidine-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

3484-99-9 |

|---|---|

Molecular Formula |

C10H11NS2 |

Molecular Weight |

209.3 g/mol |

IUPAC Name |

3-benzyl-1,3-thiazolidine-2-thione |

InChI |

InChI=1S/C10H11NS2/c12-10-11(6-7-13-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

QTKZZHBBSBSSHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=S)N1CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

3-Benzyl-1,3-thiazolidine-2-thione CAS 3484-99-9 properties

An In-depth Technical Guide to 3-Benzyl-1,3-thiazolidine-2-thione

Introduction

3-Benzyl-1,3-thiazolidine-2-thione (CAS 3484-99-9) is a heterocyclic compound featuring a thiazolidine ring N-substituted with a benzyl group and a thione functional group at the C2 position. This molecule belongs to the broader class of thiazolidinones, a five-membered ring system containing sulfur and nitrogen that is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] The versatility of the thiazolidinone core, allowing for substitutions at multiple positions, has led to the development of derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties.[3][4][5] This guide provides a comprehensive technical overview of 3-Benzyl-1,3-thiazolidine-2-thione, covering its physicochemical properties, synthesis, analytical characterization, potential applications, and safety protocols for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is established by its structural and physical characteristics. For 3-Benzyl-1,3-thiazolidine-2-thione, these properties provide the basis for its reactivity, analytical profile, and potential interactions in biological systems. The key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 3484-99-9 | [6] |

| Molecular Formula | C₁₀H₁₁NS₂ | [6] |

| Molecular Weight | 209.33 g/mol | [6] |

| IUPAC Name | 3-benzyl-1,3-thiazolidine-2-thione | [6] |

| SMILES | S=C1SCCN1CC1=CC=CC=C1 | [6] |

| InChIKey | QTKZZHBBSBSSHF-UHFFFAOYSA-N | [6] |

Synthesis and Reaction Mechanisms

The synthesis of the 1,3-thiazolidine-2-thione core can be achieved through several established routes. These methods often involve the reaction of primary amines with carbon disulfide (CS₂) and a suitable electrophile to facilitate cyclization.[7] Amidato lanthanide amides have been shown to catalyze the cycloaddition of aziridines with CS₂ to yield thiazolidine-2-thiones efficiently.[7] Another versatile approach is a multicomponent reaction involving primary amines, CS₂, and γ-bromocrotonates.[7]

The synthesis of the title compound, 3-Benzyl-1,3-thiazolidine-2-thione, can be logically achieved via the reaction of benzylamine, carbon disulfide, and a two-carbon dielectrophile like 1,2-dibromoethane. This process involves the initial formation of a dithiocarbamate salt, which then undergoes intramolecular cyclization.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of 3-Benzyl-1,3-thiazolidine-2-thione.

Experimental Protocol (Generalized)

-

Dithiocarbamate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1 equivalent) and a suitable base such as potassium hydroxide (1 equivalent) in an appropriate solvent like ethanol or water at room temperature.

-

Carbon Disulfide Addition: Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise while stirring vigorously. The formation of the dithiocarbamate salt is often indicated by a color change or precipitation. Continue stirring for 1-2 hours.

-

Cyclization: To the resulting mixture, add 1,2-dibromoethane (1 equivalent) dropwise. The choice of this reagent is critical as it provides the two-carbon backbone required for the five-membered ring.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

-

Isolation and Purification: After cooling, the reaction mixture may be poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol to yield pure 3-Benzyl-1,3-thiazolidine-2-thione.

Analytical Characterization

Structural confirmation of 3-Benzyl-1,3-thiazolidine-2-thione relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, data from closely related analogues allow for an accurate prediction of its key spectral features.[8][9]

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Protons of the phenyl ring. ~4.8 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph). ~3.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom in the thiazolidine ring (N-CH₂-CH₂-S). ~3.2 ppm (t, 2H): Methylene protons adjacent to the sulfur atom in the thiazolidine ring (S-CH₂-CH₂-N). |

| ¹³C NMR | ~200 ppm: Thiocarbonyl carbon (C=S). ~136 ppm: Quaternary carbon of the phenyl ring attached to the methylene group. ~127-129 ppm: Carbons of the phenyl ring. ~50-55 ppm: Methylene carbon of the benzyl group. ~45-50 ppm: Methylene carbon adjacent to nitrogen in the thiazolidine ring. ~30-35 ppm: Methylene carbon adjacent to sulfur in the thiazolidine ring. |

| FT-IR (cm⁻¹) | ~3030-3100: Aromatic C-H stretch. ~2850-2950: Aliphatic C-H stretch. ~1495, 1450: Aromatic C=C stretch. ~1200-1250: C=S (thione) stretch.[8][10] ~1250-1350: C-N stretch. |

| Mass Spec (EI) | M⁺ at m/z 209. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) and cleavage of the thiazolidine ring.[11][12] |

Reactivity and Potential Applications in Drug Development

The thiazolidine core is a cornerstone in the development of therapeutic agents. The reactivity of the thione group and the potential for modification at the benzyl ring make 3-Benzyl-1,3-thiazolidine-2-thione a valuable intermediate for creating libraries of new chemical entities.

The parent scaffold, thiazolidinone, exhibits a vast array of biological activities, which provides a strong rationale for investigating derivatives like the title compound.[2][4] For instance, different derivatives have been identified as inhibitors of the bacterial Type III Secretion System (T3SS), a key virulence factor in many Gram-negative pathogens, offering a novel anti-virulence strategy.[13] Other analogues function as insulin sensitizers by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[11][14]

Caption: Biological activities associated with the thiazolidinone/thione scaffold.

The benzyl group in 3-Benzyl-1,3-thiazolidine-2-thione can be readily modified (e.g., by introducing substituents on the phenyl ring) to modulate lipophilicity, steric hindrance, and electronic properties. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity towards a specific biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 3-Benzyl-1,3-thiazolidine-2-thione. The available Safety Data Sheets (SDS) for closely related compounds indicate that this class of chemicals should be handled with care.[15][16]

-

Hazard Classification: While specific data for this compound is limited, analogous structures are often classified as harmful if swallowed, in contact with skin, or if inhaled.[15] They may also cause skin and eye irritation.[16][17]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

-

P280: Wear protective gloves, protective clothing, and eye protection.[15]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

-

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Ensure access to an eyewash station and safety shower.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A dust respirator is recommended if dust is generated.[15]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[15]

-

Eye Protection: Safety glasses with side-shields or goggles.[15]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

Conclusion

3-Benzyl-1,3-thiazolidine-2-thione is a significant heterocyclic compound that serves as both a subject of academic study and a valuable building block in medicinal chemistry. Its straightforward synthesis, combined with the proven therapeutic potential of the thiazolidinone scaffold, makes it an attractive starting point for the design and discovery of novel drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to exploit its full potential in the development of new therapeutics.

References

-

Matrix Fine Chemicals. 3-BENZYL-1,3-THIAZOLIDINE-2-THIONE | CAS 3484-99-9. [Link]

-

PubChem. 3-Benzyl-1,3-thiazolidine-2,4-dione | C10H9NO2S | CID 2788476. [Link]

-

Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]

-

Patel, D. H., et al. (2021). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Semantic Scholar. Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. [Link]

-

Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 490-495. [Link]

-

Arshad, M. N., et al. (2011). 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2807. [Link]

-

Arshad, M. N., et al. (2009). 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o468. [Link]

-

Toubi, Y., et al. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2024(1), M1783. [Link]

-

Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. [Link]

-

Cirilli, R., et al. (2016). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry, 14(46), 11137-11147. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

ResearchGate. Fragments of 1 H NMR spectra of.... [Link]

-

Zhang, X., et al. (2013). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Synthetic Communications, 43(11), 1563-1569. [Link]

-

Flett, M. S. C. (1953). Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analogues. Journal of the Chemical Society, 347-351. [Link]

-

Kumar, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(21), 7578. [Link]

-

ResearchGate. One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. [Link]

-

Patel, N. B., & Patel, H. R. (2014). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of Science and Research, 3(7), 1605-1609. [Link]

-

Zeng, Q., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry Letters, 29(15), 1957-1961. [Link]

-

IJNRD. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. [Link]

-

Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

-

ResearchGate. (PDF) Synthesis and Biological Applications of Thiazolidinone. [Link]

-

Campbell, I. W. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 67-69. [Link]

-

PubChem. 2-Thiazolidinone | C3H5NOS | CID 97431. [Link]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. 3-BENZYL-1,3-THIAZOLIDINE-2-THIONE | CAS 3484-99-9 [matrix-fine-chemicals.com]

- 7. 1,3-Thiazolidine-2-thione synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. (S)-4-BENZYL-1,3-THIAZOLIDINE-2-THIONE | 171877-39-7 [chemicalbook.com]

- 10. Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. article.sapub.org [article.sapub.org]

- 13. Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. 2-Thiazolidinone | C3H5NOS | CID 97431 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Benzyl-1,3-thiazolidine-2-thione vs 3-Benzyl-2,4-thiazolidinedione

Technical Whitepaper: The Chalcogen Switch – 3-Benzyl-1,3-thiazolidine-2-thione vs. 3-Benzyl-2,4-thiazolidinedione [1][2]

Executive Summary

This technical guide provides a comparative analysis of 3-Benzyl-2,4-thiazolidinedione (BTD) and its thionated isostere, 3-Benzyl-1,3-thiazolidine-2-thione (BTT) .[1][2] While sharing a core thiazolidine skeleton, the substitution of the C2 carbonyl oxygen (dione) with sulfur (thione) induces profound electronic, steric, and pharmacological shifts.

This guide is structured for medicinal chemists and process scientists. It moves beyond basic characterization to explore the "Chalcogen Switch"—how the hard/soft acid-base (HSAB) properties of Oxygen vs. Sulfur dictate synthetic utility (active methylene vs. radical acceptor) and biological targeting (PPAR

Structural & Electronic Characterization

The fundamental difference lies in the nature of the exocyclic chalcogen at position 2.[1] This substitution alters the frontier molecular orbitals (FMO) and the electrostatic potential map of the heterocycle.[1]

Crystallographic & Physicochemical Comparison

| Feature | 3-Benzyl-2,4-thiazolidinedione (BTD) | 3-Benzyl-1,3-thiazolidine-2-thione (BTT) | Impact |

| C2=X Bond Length | 1.21 Å (C=O) | 1.64 - 1.68 Å (C=S) | C=S is longer/weaker, increasing polarizability.[1][2] |

| Ring Planarity | Highly Planar | Slight Envelope Distortion | BTT shows altered packing density.[1] |

| Dipole Moment | High (Hard Nucleophile/Electrophile) | Lower (Soft Nucleophile/Electrophile) | Affects solubility and binding pocket affinity.[1][2] |

| IR Signature | Distinct diagnostic bands for reaction monitoring.[1][2] | ||

| Active Site | C5 Methylene (Acidic pKa) | Thiocarbonyl Sulfur (Radical/Chelator) | BTD is a nucleophile precursor; BTT is a radical trap.[1][2] |

Electronic Landscape (HSAB Theory)

-

BTD (Dione): The C2 and C4 carbonyls create a "push-pull" system, rendering the C5 protons highly acidic (active methylene).[1][2] It acts as a Hydrogen Bond Acceptor (HBA) in biological pockets (e.g., Serine/Tyrosine residues in PPAR

).[1][2] -

BTT (Thione): The C=S sulfur is a "soft" base.[1][2] It exhibits poor H-bond accepting capability but excellent affinity for soft transition metals (Cu, Zn) and high reactivity toward radicals.[1][2]

Synthetic Pathways & Protocols

The synthesis of these cores requires distinct strategies. BTD relies on condensation/cyclization, while BTT often employs dithiocarbamate intermediates.

Synthesis of 3-Benzyl-2,4-thiazolidinedione (BTD)

Mechanism: Acid-catalyzed cyclization of thiourea with chloroacetic acid, followed by N-alkylation.[1][2]

Protocol: Optimized One-Pot Cyclization & Benzylation

-

Reagents: Chloroacetic acid (0.1 mol), Thiourea (0.1 mol), Benzyl chloride (0.11 mol), Water (50 mL), Conc. HCl (slow addition).

-

Cyclization: Dissolve chloroacetic acid and thiourea in water. Reflux for 10–12 hours at 100–110°C. Critical Checkpoint: Monitor TLC for disappearance of thiourea.[1]

-

Isolation (Intermediate): Cool to precipitate 2,4-thiazolidinedione (TZD). Filter and recrystallize from ethanol.

-

N-Benzylation: Dissolve TZD (1 eq) in DMF. Add

(2 eq) and Benzyl chloride (1.1 eq). Stir at 80°C for 4 hours. -

Purification: Pour into ice water. Filter the precipitate.[1][3][4] Recrystallize from EtOH. Yield: ~85%.

Synthesis of 3-Benzyl-1,3-thiazolidine-2-thione (BTT)

Mechanism: Intramolecular cyclization of a dithiocarbamate derived from benzylamine.[1]

Protocol: The Carbon Disulfide Route

-

Reagents: Benzylamine (50 mmol),

(60 mmol), 1,2-dibromoethane (55 mmol), KOH (100 mmol, 50% aq). -

Dithiocarbamate Formation: To a stirred solution of benzylamine in THF at 0°C, add KOH, then dropwise add

. The solution turns yellow/orange.[1] Stir 30 min. -

Cyclization: Add 1,2-dibromoethane dropwise. Heat to reflux (65°C) for 6 hours.

-

Workup: Evaporate THF. Extract aqueous residue with DCM.[1] Wash with 1M HCl (to remove unreacted amine) and brine.[1][2]

-

Purification: Silica gel chromatography (Hexane/EtOAc 9:1). The thione is a yellow crystalline solid.[1]

Visualization of Synthetic Logic

Figure 1: Comparative synthetic workflows. Note that BTT can also be accessed from BTD via thionation, though direct synthesis is cleaner.

Reactivity Profiles: The Active Methylene vs. Radical Trap

The chemical utility of these two scaffolds diverges sharply due to the C5 acidity in BTD versus the radical stability of BTT.[1]

BTD: The Knoevenagel Condensation Engine

The C5 position in BTD is flanked by sulfur and a carbonyl, making it significantly acidic (

-

Reaction: Knoevenagel Condensation with aromatic aldehydes.[1][5][6]

-

Utility: Synthesis of "Glitazone" drugs (e.g., Pioglitazone precursors).

-

Mechanism: Base-catalyzed deprotonation at C5

Enolate attack on aldehyde

BTT: Radical Chemistry & Acylation

The C=S bond is a radical acceptor.[1] BTT derivatives are often used as Nagao Auxiliaries in asymmetric aldol reactions, but the thione moiety itself is key for:

-

Barton-McCombie Deoxygenation: The C=S group can accept radicals.[1][2]

-

Acyl Transfer: N-Acyl-thiazolidine-2-thiones are "active amides."[1][2] The yellow thione is a good leaving group (better than the dione analog) due to the stability of the thione anion.[1][2]

Pharmacological Implications

In drug discovery, switching O to S is a bioisosteric replacement used to alter metabolic stability and target affinity.

| Biological Target | BTD (Dione) | BTT (Thione) |

| Primary Target | PPAR | Tyrosinase / Metalloenzymes |

| Mechanism | H-bonding with Ser289/Tyr473 in PPAR | Chelation of Cu active sites (Soft-Soft interaction).[1][2] |

| Therapeutic Area | Type 2 Diabetes (Insulin Sensitization).[1][2] | Antimicrobial, Anti-melanogenesis. |

| Toxicity | Potential hepatotoxicity (Troglitazone-like quinone formation).[1][2] | Potential thyroid toxicity (interference with iodine).[1][2] |

PPAR Activation (BTD)

The 2,4-dione headgroup is the classic pharmacophore for TZDs.[1][2][7] The NH (or N-substituent geometry) and the C2/C4 carbonyls form a specific hydrogen-bonding network that stabilizes the AF-2 helix of PPAR

Metalloenzyme Inhibition (BTT)

The thione sulfur is a potent ligand for Copper (Cu) and Zinc (Zn).[1][2] BTT derivatives show activity against Tyrosinase (a Cu-containing enzyme involved in melanin synthesis).[1][2] The sulfur atom displaces histidine or water in the coordination sphere of the metal, inhibiting the enzyme.

Mechanism of Action Visualization

Figure 2: Divergent pharmacological pathways driven by the O

References

-

Crystal Structure of Thiazolidine-2-thione Derivatives: Source: National Institutes of Health (NIH) / PMC.[1][2] Title: Synthesis and Crystal Structure of 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one. URL:[Link]

-

Synthesis of 2,4-Thiazolidinedione: Source: Organic Chemistry Portal.[1] Title: Synthesis of Thiazolidinediones and Thiazolidinones.[1][3][6][8] URL:[Link][1][2]

-

Biological Activity of Thiazolidinediones (PPAR Agonists): Source: MDPI Pharmaceuticals.[1] Title: Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.[2][7] URL:[Link][1][2]

-

Synthesis of Thiazolidine-2-thiones (Dithiocarbamate Route): Source: Organic Chemistry Portal.[1] Title: Synthesis of 1,3-thiazolidine-2-thiones.[1][2][8] URL:[Link][1][2]

-

Comparative Bioactivity (Anticancer/Antimicrobial): Source: National Institutes of Health (NIH) / PubMed Central.[1][2] Title: Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.[6] URL:[Link][1][2]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. mdpi.com [mdpi.com]

- 3. ijrpb.com [ijrpb.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Thiazolidine-2-thione synthesis [organic-chemistry.org]

Reactivity Profile of the Thione Group in 3-Benzylthiazolidine-2-thione

[1]

Executive Summary

This technical guide analyzes the chemical behavior of the thione (C=S) moiety within 3-benzylthiazolidine-2-thione . Unlike its 4-substituted analogs (e.g., Nagao auxiliaries) which rely on N-H deprotonation for acylation, the 3-benzyl derivative presents a tertiary thioamide system. The benzyl group at the N-3 position locks the tautomeric equilibrium, forcing the molecule into a dedicated thione form with distinct nucleophilic and coordinating properties.

This guide details the electronic basis of the thione's reactivity, its dominant role in S-alkylation/desulfurization pathways, and its utility as a soft ligand in coordination chemistry.

Electronic Structure & Mechanistic Basis[2]

The reactivity of 3-benzylthiazolidine-2-thione is governed by the strong resonance donation from the nitrogen lone pair into the thiocarbonyl group. Because the nitrogen is alkylated (benzylated), it cannot act as a hydrogen bond donor or be deprotonated.[1] This channels electron density almost exclusively toward the sulfur atom.[1]

Resonance Contributions

The molecule exists as a resonance hybrid where the zwitterionic form contributes significantly.[1] The Nitrogen atom pushes electron density into the C=S bond, making the Sulfur highly nucleophilic (soft base) and the Carbon atom electrophilic.[1]

Key Reactivity Indices:

-

Sulfur (S): High HOMO coefficient; primary site for reaction with soft electrophiles (alkyl halides, heavy metals).[1]

-

Carbon (C-2): Electrophilic site; susceptible to nucleophilic attack only after the sulfur has been activated (e.g., by alkylation).[1]

Comparison: 3-Benzyl vs. 4-Benzyl (Auxiliary)

It is critical to distinguish this molecule from the "Nagao Auxiliary" ((S)-4-benzylthiazolidine-2-thione).[1]

-

4-Benzyl (Secondary Thioamide): Reacts via N-acylation (requires base).[1] Used for asymmetric aldol reactions.[1]

-

3-Benzyl (Tertiary Thioamide): Reacts via S-alkylation or S-coordination.[1] Used as a ligand, catalyst precursor, or enzyme inhibitor (e.g., Xanthine Oxidase).[1]

Figure 1: Resonance delocalization leads to significant negative charge accumulation on the sulfur atom, driving S-selective reactivity.

S-Functionalization: The Dominant Pathway

The most chemically significant reaction of the thione group in 3-benzylthiazolidine-2-thione is S-alkylation . Unlike ketones (which alkylate at the

Formation of Thiazolium Salts

Reaction with alkyl halides (e.g., methyl iodide, bromoethanol) yields stable cationic species.[1] These salts are potent electrophiles at the C-2 position.[1]

Desulfurization (Transformation to Carbonyl)

A standard application of this reactivity is the conversion of the thione to a carbonyl (3-benzylthiazolidin-2-one).[1] This is often achieved via a two-step "activation-hydrolysis" mechanism.[1]

-

Activation: S-alkylation makes the sulfur a good leaving group.[1]

-

Hydrolysis: Water attacks the C-2 position, expelling the thiol/mercaptan and generating the lactam.

Data: Optimization of Desulfurization Conditions

| Reagent | Conditions | Yield of Thiazolidin-2-one | Mechanism |

|---|---|---|---|

| H₂O₂ / NaOH | 0°C to RT, 1h | >90% | Oxidative Desulfurization (S → SO₂ → Leaving Group) |

| BrCH₂CH₂OH | 60°C, EtONa | 70-80% | S-Alkylation followed by intramolecular displacement |

| MeI / H₂O | Reflux, Base | 85% | S-Methylation followed by hydrolytic displacement |[2]

(Data Sources: Synthesized from PLOS One 2022 and Org.[1] Biomol. Chem. 2025 findings)

Coordination Chemistry & Biological Interaction[2]

The thione sulfur is a "soft" donor, making 3-benzylthiazolidine-2-thione an effective ligand for soft transition metals. This property is central to its biological activity, particularly in the inhibition of metalloenzymes like Xanthine Oxidase (XO).[1]

Metal Binding Modes[2]

-

Monodentate S-Donation: The most common mode.[1] The thione sulfur binds to metals like Cu(I), Ag(I), or Mo(IV/VI).[1]

-

Bridging Ligand: In cluster chemistry, the sulfur can bridge two metal centers.[1]

Mechanism of Xanthine Oxidase Inhibition

Research indicates that 3-benzylthiazolidine-2-thione inhibits XO by interacting with the Molybdenum-pterin center. The thione sulfur likely coordinates to the Mo atom or interacts via hydrogen bonding within the hydrophobic pocket (Glu263/Ser347), preventing substrate (xanthine) entry.[1]

Figure 2: Coordination pathway showing the thione sulfur acting as a ligand for metal centers, leading to enzyme inhibition.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Benzylthiazolidine-2-thione

A self-validating protocol based on dithiocarbamate cyclization.

Reagents:

-

N-Benzylaminoethanol (1.0 eq)[1]

-

Carbon Disulfide (CS₂, 2.0 eq)[1]

-

Potassium Hydroxide (KOH, 2.0 eq)[1]

Step-by-Step:

-

Preparation: In a 3-neck flask equipped with a reflux condenser and dropping funnel, dissolve KOH (0.10 mol) in Ethanol (100 mL).

-

Addition: Add N-Benzylaminoethanol (0.05 mol) to the solution. Heat to 40°C.

-

Cyclization: Add CS₂ (0.10 mol) dropwise over 1 hour. The solution will turn yellow/orange indicating dithiocarbamate formation.[1]

-

Reflux: Stir at 40-50°C for 3 hours to effect cyclization.

-

Workup: Cool to 5-10°C. Wash with 5% NaOH (removes unreacted thiol species). Extract with Ethyl Acetate.[1][3]

-

Purification: Recrystallize from Ethanol/Water.

Protocol B: Oxidative Desulfurization (Conversion to Lactam)

Method for converting the thione to 3-benzylthiazolidin-2-one.

Reagents:

-

3-Benzylthiazolidine-2-thione (1.0 mmol)

-

Hydrogen Peroxide (30% aq, 5.0 mmol)[1]

-

Sodium Hydroxide (10% aq, 2.0 mL)

-

Methanol (5 mL)

Step-by-Step:

-

Dissolution: Dissolve the thione in Methanol/NaOH mixture at 0°C.

-

Oxidation: Add H₂O₂ dropwise.[1] The reaction is exothermic; maintain temperature <10°C.[1]

-

Monitoring: Stir for 1 hour. Monitor TLC (Hexane/EtOAc 3:1).[1] The yellow thione spot (lower Rf) should disappear, replaced by a UV-active but non-colored lactam spot.

-

Quench: Add saturated Na₂SO₃ to quench excess peroxide.[1]

-

Extraction: Extract with Dichloromethane. Dry over MgSO₄.[1]

-

Result: Evaporation yields 3-benzylthiazolidin-2-one (Colorless oil/solid).[1]

References

-

Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One (2022).[1] [1]

-

H3PO3 promoted reactions of thioamides with 2-substituted benzyl alcohols. Organic & Biomolecular Chemistry (2025).[1][6]

-

A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones. Phosphorus, Sulfur, and Silicon (2011). [1]

-

3-Benzyl-1,3-thiazolidine-2-thione (Chemical Structure & Properties). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Thiazolidine-2-thione synthesis [organic-chemistry.org]

- 5. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 6. H3PO3 promoted reactions of thioamides with 2-substituted benzyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Thermal and Chemical Stability of 3-Benzyl-1,3-thiazolidine-2-thione Under Reflux

Topic: Stability of 3-Benzyl-1,3-thiazolidine-2-thione under reflux Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

3-Benzyl-1,3-thiazolidine-2-thione (CAS: 3484-99-9) exhibits high thermal stability under standard neutral reflux conditions but demonstrates conditional lability when exposed to specific nucleophiles, oxidants, or extreme pH environments at elevated temperatures.[1][2]

As a core structural motif in chiral auxiliaries (e.g., Nagao auxiliary derivatives) and heterocyclic intermediates, its stability profile is defined by the robustness of the thiazolidine-2-thione ring against pure thermal stress versus its susceptibility to electrophilic attack at the thione sulfur or nucleophilic attack at the thiocarbonyl carbon.[2]

Key Stability Takeaways:

-

Thermal Robustness: Stable in refluxing inert solvents (Toluene, THF, Ethanol) and standard workup conditions.

-

Synthetic Proof: The molecule is frequently synthesized under vigorous reflux (100°C+, >16h) in basic aqueous media, confirming its resistance to thermal degradation.[2]

-

Degradation Triggers: Instability arises primarily from desulfurization reagents , strong oxidants , or primary amines under reflux, rather than temperature alone.[2]

Chemical Identity & Structural Properties

To understand the stability, one must first understand the electronic distribution that confers robustness to the ring system.[2]

Structural Resonance

The stability of the 1,3-thiazolidine-2-thione ring is derived from the strong resonance delocalization between the nitrogen lone pair and the thiocarbonyl sulfur.[1] Unlike its oxo-analog (thiazolidinone), the thione sulfur is highly polarizable but less basic, making the C=S bond robust against simple hydrolysis.[2]

-

Dominant Tautomer: The molecule exists exclusively in the thione form.[2] The N-benzyl substitution prevents thione-thiol tautomerism involving the nitrogen, locking the ring in its stable heterocycle form.[1]

-

Melting Point: 115–117 °C.[1] This relatively high melting point for a small molecule indicates significant lattice energy and thermal resistance.[1]

Resonance Stabilization Diagram

Figure 1: Resonance structures contributing to the thermodynamic stability of the thiazolidine-2-thione core.

Thermal Stability Profile: The "Reflux" Stress Test

The term "reflux" is context-dependent. Below is the stability matrix of 3-Benzyl-1,3-thiazolidine-2-thione across common solvent systems.

Inert Solvents (High Stability)

In the absence of reactive species, the molecule is stable under reflux in solvents with boiling points up to at least 110°C.[2]

| Solvent | Boiling Point (°C) | Stability Rating | Observations |

| Dichloromethane | 40 | Excellent | Standard solvent for extraction/workup.[1] No degradation. |

| Ethanol | 78 | Excellent | Stable.[2] Can be recrystallized from hot ethanol. |

| Toluene | 110 | Good | Stable. Used in azeotropic drying or high-temp couplings.[1] |

| THF | 66 | Excellent | Stable.[2] Common solvent for auxiliary removal/modification.[1] |

Reactive Solvents (Conditional Stability)

Under reflux in reactive media, the molecule acts as a chemical intermediate rather than an inert spectator.[2]

-

Aqueous Base (KOH/NaOH): High Stability. [2]

-

Evidence: The synthesis of 3-benzyl-1,3-thiazolidine-2-thione involves refluxing amino alcohols with Carbon Disulfide (

) and KOH at 100°C for 16 hours.[1] The molecule forms and survives these conditions.

-

-

Aqueous Acid (HCl/H2SO4): Moderate Stability. [2]

-

While resistant to mild acid reflux, prolonged exposure to strong mineral acids at reflux can lead to hydrolysis of the thiocarbonyl group to a carbonyl (forming the thiazolidinone) or ring opening.[2]

-

-

Primary Amines: Unstable. [1][2]

-

Refluxing with primary amines often leads to aminolysis , where the amine attacks the thiocarbonyl carbon, leading to ring opening or transamidation.[2] This is a feature, not a bug, used to cleave the auxiliary.

-

Chemical Reactivity & Degradation Pathways

When the molecule "degrades" under reflux, it is usually following a well-defined mechanistic pathway triggered by specific reagents.[1][2]

Desulfurization (Oxidative or Alkylative)

The most common "instability" is the conversion of the thione (C=S) to the one (C=O) .[2]

-

Reagents: Propylene oxide, Hydrogen Peroxide, or Bromoethanol/Base.[2]

-

Mechanism: Alkylation of the sulfur followed by hydrolysis.[2]

-

Reflux Context: Refluxing in alcohols with alkyl halides will degrade the thione.

Nucleophilic Ring Opening (Aminolysis)

-

Reagents: Primary amines, Hydrazine.

-

Mechanism: Nucleophilic attack at C-2 (Thiocarbonyl).[1]

-

Outcome: Formation of thioureas or mercapto-amides.[1]

Degradation Pathway Diagram

Figure 2: Primary degradation pathways under reactive reflux conditions.

Experimental Validation Protocols

To verify the stability of your specific lot or reaction mixture, use the following self-validating protocols.

Thin Layer Chromatography (TLC)

-

Mobile Phase: Hexane:Ethyl Acetate (4:1 or 1:1).[2]

-

Visualization:

-

Rf Value: Typically ~0.3–0.4 in 1:1 Hexane/EtOAc (varies by exact conditions).[2]

-

Pass Criteria: Single spot. Appearance of a lower Rf spot usually indicates hydrolysis to the thiazolidinone (which is more polar).[2]

NMR Monitoring (1H & 13C)

-

1H NMR (CDCl3): Look for the benzyl protons (

) around δ 5.28 ppm (singlet or AB system) and the thiazolidine ring protons (triplets/multiplets) around δ 3.0–4.5 ppm .[2] -

13C NMR (Critical Check):

HPLC Purity Check

-

Column: C18 Reverse Phase.[1]

-

Solvent: Acetonitrile/Water (Gradient).[2]

-

Detection: 254 nm.

-

Note: Thione derivatives are highly UV active.[1] Ensure the "degradation" peak isn't just a solvent front artifact.

References

-

Synthesis and Properties: ChemicalBook. (2025). (S)-4-BENZYL-1,3-THIAZOLIDINE-2-THIONE Properties and Synthesis. Retrieved from [2]

-

Thermal Stability in Synthesis: Organic Chemistry Portal. (2021). Synthesis of 1,3-thiazolidine-2-thiones. M. K. Foumeshi et al., Synthesis, 2021, 53, 2219-2228.[2][3] Retrieved from [2]

-

Desulfurization Reactions: Deng, X., et al. (2011).[2] A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones. Phosphorus, Sulfur, and Silicon and the Related Elements.[2] Retrieved from

-

Chiral Auxiliary Applications: Romero-Ortega, M., et al. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary. Journal of the Mexican Chemical Society.[2] Retrieved from [2]

-

General Reactivity: PubChem. (2025). 3-Benzyl-1,3-thiazolidine-2,4-dione Compound Summary. (Analogous structure data). Retrieved from [2]

Sources

Methodological & Application

Protocol for synthesis of 3-Benzyl-1,3-thiazolidine-2-thione from N-benzylaminoethanol

Application Note: Selective Synthesis of 3-Benzyl-1,3-thiazolidine-2-thione

Part 1: Executive Summary & Strategic Rationale

The synthesis of 3-benzyl-1,3-thiazolidine-2-thione (CAS 3484-99-9) from N-benzylaminoethanol presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between the O-cyclized product (oxazolidine-2-thione) and the S-cyclized product (thiazolidine-2-thione).

While the reaction of amino alcohols with carbon disulfide (

Selected Protocol: This guide details the Acid-Mediated Intramolecular Cyclization method. This approach is chosen for its robustness, cost-effectiveness, and high selectivity for the thiazolidine ring over the oxazolidine ring. By generating the dithiocarbamate salt in situ followed by acid-catalyzed activation of the alcohol, we force the soft sulfur nucleophile to attack the carbon center, ensuring the formation of the C–S bond required for the thiazolidine core.

Part 2: Reaction Mechanism & Logic

The reaction proceeds through two distinct phases in a "one-pot" workflow:

-

Dithiocarbamate Formation: The secondary amine attacks electrophilic

under basic conditions to form the stable dithiocarbamate salt. -

Acid-Catalyzed Cyclization: Introduction of strong acid (HCl or

) protonates the terminal hydroxyl group, converting it into an oxonium ion (a good leaving group). The sulfur atom of the dithiocarbamate then executes an intramolecular

Mechanistic Pathway (Graphviz Visualization)

Caption: Figure 1. Step-wise mechanistic pathway from aminoethanol to thiazolidine-2-thione via acid-mediated cyclization.

Part 3: Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| N-Benzylaminoethanol | 151.21 | 1.0 | Substrate |

| Carbon Disulfide ( | 76.14 | 1.5 - 2.0 | Thionation Agent |

| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | Base (Dithiocarbamate formation) |

| Hydrochloric Acid (conc.) | 36.46 | Excess | Cyclization Catalyst |

| Ethanol / Water (1:1) | - | Solvent | Reaction Medium |

Step-by-Step Methodology

Step 1: Formation of the Dithiocarbamate Salt

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood (Caution:

is toxic and flammable). -

Dissolution: Dissolve N-benzylaminoethanol (10.0 mmol) in 20 mL of ethanol/water (1:1 v/v).

-

Basification: Add NaOH (12.0 mmol) dissolved in a minimum amount of water. Stir for 10 minutes at room temperature (25°C).

-

Addition: Dropwise add Carbon Disulfide (

) (15.0 mmol) over 15 minutes.-

Observation: The solution typically turns yellow/orange, indicating the formation of the dithiocarbamate intermediate.

-

-

Incubation: Stir the mixture at room temperature for 2 hours to ensure complete conversion to the dithiocarbamate.

Step 2: Acid-Mediated Cyclization 6. Acidification: Cool the reaction mixture to 0-5°C in an ice bath. Carefully add concentrated HCl (approx. 5-10 mL) dropwise.

- Critical Checkpoint: The pH must be strongly acidic (pH < 1). Evolution of

- Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) for 4–6 hours.

- Mechanism in Action: Heat and acid drive the displacement of the protonated hydroxyl group by the sulfur atom.

Step 3: Workup and Purification

8. Quench: Allow the reaction to cool to room temperature. Pour the mixture into 100 mL of ice-cold water.

9. Extraction: The product may precipitate as a solid.[2] If so, filter and wash with cold water. If an oil forms, extract with Dichloromethane (DCM) (

Part 4: Validation & Quality Control (Self-Validating System)

To ensure the product is the Thiazolidine (S-ring) and not the Oxazolidine (O-ring), use the following analytical markers.

NMR Diagnostics

The chemical shift of the methylene protons in the heterocyclic ring is the definitive differentiator.

| Signal | Thiazolidine-2-thione (Target) | Oxazolidine-2-thione (Byproduct) |

Interpretation: If you observe a triplet signal near 4.5+ ppm, you have likely formed the oxazolidine ring (oxygen is more electronegative, deshielding the protons). The target thiazolidine

Physical Properties

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: ~94–96°C (Literature value for 3-benzyl-1,3-thiazolidine-2-thione).

Part 5: Troubleshooting & Optimization

Issue: Formation of Oxazolidine-2-thione (O-cyclization)

-

Cause: Insufficient acid concentration or temperature. Under basic or neutral conditions, the oxygen can attack the thiocarbonyl carbon.

-

Correction: Increase the reflux time in concentrated HCl. The oxazolidine-2-thione can often rearrange to the thermodynamically favored thiazolidine-2-thione under prolonged acidic reflux (Newman-Kwart Rearrangement logic).

Issue: Low Yield

-

Alternative Activation: If the acid method fails, use the Mitsunobu Protocol (Triphenylphosphine/DEAD/CS2). This method activates the oxygen via a phosphorous intermediate, guaranteeing displacement by sulfur with inversion of configuration (though irrelevant for achiral ethanol chain, it ensures S-alkylation).

References

-

Delfino, M., et al. "Synthesis of 1,3-thiazolidine-2-thiones from 1,2-amino alcohols." Journal of Organic Chemistry, vol. 61, no. 21, 1996, pp. 7627-7629. Link

-

Wu, X., et al.

and TsCl." Synlett, vol. 2007, no. 04, 2007, pp. 0619-0622. Link - Levesque, G., & Gelas-Mialhe, Y. "Synthesis of oxazolidine-2-thiones and thiazolidine-2-thiones from amino alcohols." Bulletin de la Société Chimique de France, 1980, pp. 299.

-

Halimehjani, A. Z., et al. "Synthesis of 1,3-thiazolidine-2-thiones using

and epoxy amines."[3] ResearchGate/Synthesis, 2024. Link

Sources

Application Note: High-Efficiency S-Alkylation of 3-Benzyl-1,3-thiazolidine-2-thione

Executive Summary & Scientific Rationale

The S-alkylation of 3-Benzyl-1,3-thiazolidine-2-thione is a pivotal activation step in heterocyclic chemistry. While the parent thione is stable and relatively inert to hard nucleophiles, its S-alkylated derivative (a thioimidatium salt ) is highly reactive. This transformation effectively converts the thiocarbonyl group—a poor leaving group—into an alkylthio ether, which is an excellent leaving group.

This protocol details the synthesis of 3-benzyl-2-(alkylthio)-4,5-dihydrothiazolium salts. The methodology exploits the "soft" nucleophilic character of the thione sulfur atom, ensuring high regioselectivity over the nitrogen (which is already substituted) or the backbone carbons.

Key Applications

-

Hydrolytic Desulfurization: Conversion of thiones to thiazolidinones (carbonyls) under mild conditions.

-

Thioimidate Synthesis: Intermediates for amidine or imidate synthesis via nucleophilic displacement.

-

Reductive Desulfurization: Activation of the C=S bond for subsequent reduction to the amine.

Mechanistic Insight & Pathway Analysis

The reaction proceeds via an S_N2 mechanism . The sulfur atom of the thiocarbonyl group acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. Because the nitrogen at position 3 is blocked by a benzyl group, there is no competition for N-alkylation/tautomerization, resulting in a clean conversion to the quaternary ammonium/sulfonium species.

Reaction Pathway Diagram[1][2]

Figure 1: Logical flow of S-alkylation activation. The thione sulfur attacks the alkyl halide to form the stable yet reactive thioimidatium salt.

Experimental Protocol: S-Methylation with Methyl Iodide

This protocol describes the synthesis of 3-Benzyl-2-(methylthio)-4,5-dihydrothiazolium iodide . This is the standard "activation" procedure.

Reagents & Equipment[1][3][4][5][6][7][8]

-

Substrate: 3-Benzyl-1,3-thiazolidine-2-thione (1.0 equiv)

-

Electrophile: Methyl Iodide (MeI) (1.5 – 3.0 equiv) [Caution: Carcinogen]

-

Solvent: Anhydrous Acetone or Dichloromethane (DCM)

-

Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser (optional), inert gas (N2/Ar) line.

Step-by-Step Methodology

-

Preparation:

-

In a fume hood, dissolve 3-Benzyl-1,3-thiazolidine-2-thione (1.0 mmol, 209 mg) in anhydrous acetone (5 mL).

-

Note: Acetone is preferred as the starting material is soluble, but the ionic product often precipitates, facilitating isolation.

-

-

Alkylation:

-

Add Methyl Iodide (3.0 mmol, 187 µL) dropwise to the stirring solution at room temperature.

-

Scientific Logic:[1][2][3][4][5][6][7] Excess MeI drives the equilibrium forward. While the reaction proceeds at Room Temperature (RT), mild heating (40°C) can accelerate kinetics for sterically hindered substrates.

-

-

Reaction Monitoring:

-

Stir the mixture for 4–12 hours.

-

Self-Validation: The formation of a white or pale yellow precipitate indicates the generation of the ionic salt.

-

TLC Monitoring: Elute with Hexane:EtOAc (3:1). The starting thione (high Rf) will disappear; the salt usually stays at the baseline.

-

-

Isolation:

-

Method A (Precipitation): If solid forms, filter the precipitate under vacuum. Wash with cold diethyl ether (3 x 5 mL) to remove unreacted MeI and thione.

-

Method B (Evaporation): If no precipitate forms (common in DCM), concentrate the solvent in vacuo. Triturate the resulting oil with diethyl ether to induce crystallization.

-

-

Characterization (Expected Data):

-

1H NMR (CDCl3/DMSO-d6): Look for a sharp singlet corresponding to the S-Me group. This typically appears around δ 2.6 – 2.9 ppm , significantly downfield from typical C-Me groups due to the cationic deshielding.

-

Yield: Typical yields range from 85% to 98% (quantitative).

-

Experimental Protocol: Hydrolytic Conversion to Thiazolidinone

Often, the goal of S-alkylation is to convert the thione to a carbonyl (thiazolidinone). This "one-pot" variant includes the hydrolysis step.

Reagents

-

Intermediate: Thioimidatium salt (from Protocol 3)

-

Reagents: Water, Acid (HCl) or Base (NaOH/K2CO3)

-

Solvent: Ethanol/Water or THF/Water

Methodology

-

Hydrolysis:

-

Dissolve the crude thioimidatium salt in Ethanol (5 mL).

-

Add 10% aqueous HCl (2 mL) and reflux for 1–3 hours.

-

Alternative: For acid-sensitive substrates, use mild basic hydrolysis (K2CO3 in aqueous THF), though this may produce methanethiol (stench).

-

-

Work-up:

-

Concentrate ethanol. Extract aqueous layer with DCM.

-

Wash organic layer with brine, dry over Na2SO4, and evaporate.[4]

-

-

Result:

-

Product: 3-Benzyl-1,3-thiazolidin-2-one .

-

Validation: IR spectrum shows appearance of strong C=O stretch (~1680 cm-1) and disappearance of C=N/C=S signals.

-

Data Summary & Troubleshooting

Comparative Reactivity of Alkylating Agents

| Alkylating Agent | Reaction Temp | Time (h) | Yield (%) | Notes |

| Methyl Iodide (MeI) | 25°C (RT) | 4–6 | 95–99 | Standard. Fast. Product precipitates in acetone. |

| Benzyl Bromide (BnBr) | 60°C (Reflux) | 6–12 | 80–90 | Slower. Requires heat. Product is S-benzyl salt. |

| Ethyl Bromoacetate | 25°C (RT) | 2–4 | 85–92 | Used for specific heterocycle ring expansions. |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Precipitate | Product is soluble in solvent. | Switch solvent to anhydrous Ether or Hexane to force precipitation. |

| Low Yield | Incomplete reaction. | Increase equivalents of Alkyl Halide (up to 5.0 eq) or increase temperature to 40°C. |

| Starting Material Remains | Hydrolysis of salt back to thione. | Ensure anhydrous conditions during alkylation. Moisture can reverse the reaction or hydrolyze the salt prematurely. |

References

-

Deng, X., et al. (2011).[5] A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements.[5][8] Link[5]

- Context: Establishes the protocol for S-alkylation followed by hydrolysis to convert thiones to ones.

-

Velasquez, A. M., et al. (2023). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling. Journal of the Mexican Chemical Society. Link

- Context: Discusses the N-acylated derivatives and the stability of the thiazolidine core, relevant for understanding the substr

-

Salimi, M., et al. (2005).[8] Syntheses of 2-Alkylthio-(4,5-Diaryl)imidazoles. Phosphorus, Sulfur, and Silicon.[5][8] Link

- Context: Provides comparative methodology for alkylating cyclic thiourea/thione deriv

-

Ebajo, V. D., et al. (2024).[4] A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. Link

- Context: Contrasts N-alkylation (of diones) vs S-alkylation (of thiones), highlighting the nucleophilic difference of the sulfur center.

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. scielo.org.mx [scielo.org.mx]

- 3. knowledge.e.southern.edu [knowledge.e.southern.edu]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sci-Hub. Syntheses of 2-Alkylthio-(4,5-Diaryl)imidazoles / Phosphorus, Sulfur, and Silicon and the Related Elements, 2005 [sci-hub.box]

Application Note: 3-Benzyl-1,3-thiazolidine-2-thione as a Heterocyclic Scaffold

[1]

Executive Summary & Scaffold Profile

Target Molecule: 3-Benzyl-1,3-thiazolidine-2-thione CAS: 3484-99-9 Core Utility: Soft Sulfur Donor Ligand (Au/Ag coordination), Pharmacophore Core, Precursor for Thiazolidin-2-ones.

Scientific Distinction: It is critical to distinguish this scaffold from the Nagao Auxiliary (e.g., 4-isopropyl-1,3-thiazolidine-2-thione).

-

Nagao Auxiliary: N-acylated.[2] The exocyclic thione activates the N-acyl group for aldol/acylation reactions.

-

3-Benzyl Scaffold: N-alkylated. The nitrogen lone pair is not withdrawn by an exocyclic carbonyl, making the thione sulfur highly nucleophilic and an excellent soft donor for transition metals (Au, Ag, Cu).[2] It is chemically stable against hydrolysis, unlike the labile N-acyl bond.

Synthesis Protocol: The "Standard" Hydroxide Method

This protocol is the industry standard for high-yield (>85%) synthesis, utilizing accessible precursors: benzylaminoethanol and carbon disulfide.[2]

Reagents & Equipment

-

Precursors: 2-(Benzylamino)ethanol (1.0 equiv), Carbon Disulfide (CS₂, 3.0 equiv - Caution: Flammable/Toxic).[2]

-

Base/Solvent: Potassium Hydroxide (KOH, 5.0 equiv), Ethanol (Abs.), Water.[2]

-

Setup: Reflux condenser, dropping funnel, inert gas (N₂) line (recommended for safety).[2]

Step-by-Step Methodology

-

Base Preparation: Dissolve KOH (50 mmol) in Ethanol (50 mL) in a round-bottom flask. Ensure complete dissolution.

-

Amine Addition: Add 2-(Benzylamino)ethanol (10 mmol) dropwise to the stirring KOH solution at room temperature.

-

Cyclization Initiation: Cool the mixture slightly (ice bath) if generating heat. Add Carbon Disulfide (30 mmol) dropwise.[2] Note: The solution will turn yellow/orange due to dithiocarbamate formation.[2]

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12–18 hours .

-

Workup:

-

Purification:

Application A: Metallodrug Ligand (Gold/Silver Complexes)

The most potent application of this scaffold is in the synthesis of Au(I) and Ag(I) complexes, which exhibit superior cytotoxicity against colon (HT-29, CT26) and breast (MDA-MB-231) cancer lines compared to cisplatin, often with reduced renal toxicity.[2]

Rationale

The thione sulfur acts as a soft Lewis base, forming stable coordinate covalent bonds with soft Lewis acids (Au⁺, Ag⁺).[2] The N-benzyl group provides lipophilicity, facilitating cell membrane permeability.

Protocol: Synthesis of [Au(PPh₃)(L)]Cl Complex

-

Precursor Preparation: Dissolve [Au(PPh₃)Cl] (Chlorotriphenylphosphinegold(I)) (0.1 mmol) in Dichloromethane (DCM, 5 mL).[2]

-

Ligand Addition: Dissolve 3-Benzyl-1,3-thiazolidine-2-thione (0.1 mmol) in a minimum amount of DCM or Methanol. Add this to the gold solution.

-

Ligand Exchange/Coordination: Stir at room temperature for 2–4 hours.

-

Isolation: Concentrate the solvent to ~1 mL and precipitate by adding excess Diethyl Ether or Hexane.[2] Filter the white/pale yellow solid.[2]

Application B: Scaffold Diversification (Library Generation)

The 3-benzyl-1,3-thiazolidine-2-thione core can be chemically modified to generate diverse libraries for high-throughput screening.

Pathway 1: Desulfurization to Thiazolidin-2-ones

Converts the thione (C=S) to a one (C=O), changing the hydrogen bond acceptor properties.[2]

-

Reagents: Chloroethanol, NaOEt (Sodium Ethoxide).[2]

-

Conditions: Heat at 60°C for 4 hours.

-

Mechanism: S-alkylation followed by hydrolysis/rearrangement (S/O exchange).[2]

Pathway 2: S-Alkylation (Thioiminium Salts)

Activates the C2 position for nucleophilic substitution.[2]

Visualization of Workflows

Figure 1: Strategic workflow for synthesizing and utilizing the 3-benzyl-1,3-thiazolidine-2-thione scaffold.

Key Data Summary

| Property | Value/Description | Relevance |

| Melting Point | 132–133°C | Purity check (sharp MP indicates high purity).[2] |

| IR Spectrum | 1150–1200 cm⁻¹ (C=S) | Diagnostic band; disappears upon desulfurization.[2] |

| Coordination | Monodentate (via S) | Forms linear (Au) or tetrahedral (Ag) geometries.[2] |

| Solubility | DCM, CHCl₃, DMSO | Compatible with standard organic/bio-assay solvents.[2] |

| Stability | High (Thermal/Hydrolytic) | Superior to N-acyl derivatives; suitable for long shelf-life.[2] |

References

-

Synthesis & Metallodrugs (Gold): Chaves, J. D. S., et al. (2014).[2][8] "Synthesis and cytotoxic activity of gold(I) complexes containing phosphines and 3-benzyl-1,3-thiazolidine-2-thione...".[2][8] Inorganica Chimica Acta. Link[2]

-

Silver Complexes (Antimalarial/Anticancer): Khye, K. K., et al. (2018).[2][4] "New Silver Complexes with Mixed Thiazolidine and Phosphine Ligands as Highly Potent Antimalarial and Anticancer Agents".[2][4] Journal of Chemistry. Link

-

Desulfurization/Derivatization: Weng, Y., et al. (2012).[2] "A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones". Synthetic Communications. Link[2]

-

Biological Activity (T3SS Inhibition): Jiang, L., et al. (2019).[2] "Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae". Bioorganic & Medicinal Chemistry Letters. Link[2]

Sources

- 1. repositorio.ufmg.br [repositorio.ufmg.br]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Strategic Synthesis of Thiazoline Scaffolds from 3-Benzyl-1,3-thiazolidine-2-thione

Topic: Synthesis of thiazoline derivatives from 3-benzyl-1,3-thiazolidine-2-thione Content Type: Detailed Application Notes and Protocols

Executive Summary

The transformation of 3-benzyl-1,3-thiazolidine-2-thione into functionalized thiazoline derivatives represents a critical workflow in medicinal chemistry, particularly for the development of guanidine-mimetic bioisosteres and heterocyclic chiral auxiliaries. While the parent thione is stable, its sulfur atom possesses high nucleophilicity, allowing for selective S-alkylation to generate activated 2-(alkylthio)-4,5-dihydrothiazolium salts (thioimidates). These intermediates serve as potent electrophiles, enabling the rapid synthesis of 2-imino-thiazolidines and 2-substituted thiazolines via nucleophilic displacement.

This guide details the robust synthesis of thiazoline derivatives via the S-activation pathway , providing validated protocols for generating high-purity scaffolds used in antimicrobial and anticancer drug discovery.

Mechanistic Principles & Reaction Design

The Thione Activation Strategy

The core challenge in functionalizing 3-benzyl-1,3-thiazolidine-2-thione is overcoming the thermodynamic stability of the cyclic dithiocarbamate system. Direct nucleophilic attack at the C-2 carbon is sluggish. The solution is S-activation :

-

Soft-Soft Interaction: The exocyclic thione sulfur is a soft nucleophile. Reacting it with a soft electrophile (e.g., Methyl Iodide, Benzyl Bromide) results in rapid, exclusive S-alkylation.

-

Formation of the Thioimidate: This converts the neutral thione into a cationic 2-(alkylthio)-4,5-dihydrothiazolium salt .

-

Leaving Group Activation: The -SMe group in the resulting salt is an excellent leaving group (methanethiol equivalent), rendering the C-2 position highly electrophilic and susceptible to attack by amines or active methylenes.

Pathway Visualization

The following diagram illustrates the activation and displacement workflow.

Figure 1: Reaction pathway for the conversion of thiazolidine-2-thione to 2-imino-thiazoline derivatives via S-alkylation activation.

Experimental Protocols

Protocol A: Synthesis of 2-(Methylthio)-3-benzyl-4,5-dihydrothiazolium Iodide

Objective: To activate the thione precursor by converting it into a reactive thioimidate salt.

Reagents & Materials:

-

Precursor: 3-Benzyl-1,3-thiazolidine-2-thione (1.0 equiv)

-

Electrophile: Methyl Iodide (MeI) (1.2 – 1.5 equiv)

-

Solvent: Acetone (Anhydrous) or Ethanol

-

Workup: Diethyl ether (for precipitation)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzyl-1,3-thiazolidine-2-thione (e.g., 10 mmol) in anhydrous acetone (20 mL). Ensure complete solvation; the solution is typically pale yellow.

-

Alkylation: Add Methyl Iodide (12-15 mmol) dropwise to the stirring solution at room temperature.

-

Caution: MeI is a potential carcinogen. Perform this step in a fume hood.

-

-

Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 40-50°C) for 3–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (high R_f) should disappear, replaced by a baseline spot (salt).

-

Precipitation: Cool the reaction mixture to room temperature. Often, the thiazolinium salt will crystallize spontaneously. If not, add cold diethyl ether (30 mL) slowly to induce precipitation.

-

Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold ether (2 x 10 mL) to remove unreacted MeI and impurities.

-

Drying: Dry the solid in a vacuum desiccator.

-

Yield Expectation: 85–95%

-

Appearance: White to off-white crystalline solid.

-

Critical Quality Attribute (CQA): The formation of the salt is confirmed by the appearance of a sharp singlet (S-Me) at approx. δ 2.6–2.8 ppm in 1H NMR (DMSO-d6).

Protocol B: Synthesis of 2-Imino-3-benzylthiazolidine Derivatives

Objective: To synthesize the target thiazoline-like scaffold (cyclic guanidine mimetic) by displacing the methylthio group with an amine.

Reagents:

-

Substrate: 2-(Methylthio)-3-benzyl-4,5-dihydrothiazolium Iodide (from Protocol A)

-

Nucleophile: Primary or Secondary Amine (e.g., Aniline, Benzylamine, Morpholine) (1.1 equiv)

-

Base: Triethylamine (Et3N) or Pyridine (1.2 equiv) - Essential to neutralize the HI generated.

-

Solvent: Ethanol or Isopropanol.

Step-by-Step Methodology:

-

Preparation: Suspend the thiazolinium salt (5 mmol) in Ethanol (15 mL).

-

Nucleophile Addition: Add the target amine (5.5 mmol) followed by Triethylamine (6 mmol). The mixture typically turns clear as the salt reacts and the free base forms.

-

Displacement Reaction: Reflux the mixture for 6–12 hours.

-

Note: Evolution of methanethiol (MeSH) gas (rotten cabbage odor) indicates the reaction is proceeding. Use a scrubber (bleach trap) connected to the condenser outlet.

-

-

Monitoring: Monitor by TLC. The baseline salt spot will disappear, and a new, less polar spot (the imine) will appear.

-

Workup:

-

Concentrate the solvent under reduced pressure.[1]

-

Redissolve the residue in Dichloromethane (DCM).

-

Wash with water (2 x 10 mL) to remove triethylammonium iodide salts.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-5% Methanol in DCM).

Data Analysis & Characterization

To validate the synthesis, compare the spectral signatures of the Thione (Starting Material) vs. the Thioimidate (Intermediate) vs. the Imino-thiazolidine (Product).

| Feature | 3-Benzyl-1,3-thiazolidine-2-thione | 2-(Methylthio)-thiazolinium Salt | 2-Imino-3-benzylthiazolidine |

| IR Spectrum | Strong C=S stretch (~1050-1200 cm⁻¹) | Absence of C=S; C=N stretch (~1580 cm⁻¹) | Strong C=N stretch (~1610-1640 cm⁻¹) |

| 1H NMR (S-Me) | Absent | Singlet (~2.6-2.8 ppm) | Absent (Displaced) |

| 1H NMR (N-CH2) | Benzylic protons ~5.0 ppm | Deshielded Benzylic protons (>5.2 ppm) | Benzylic protons shift upfield slightly |

| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in water/DMSO; Insoluble in Ether | Soluble in organic solvents |

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Alkylation: If the thione remains after reflux in Protocol A, add 0.5 equiv more MeI and extend time. Ensure the solvent is anhydrous; water can hydrolyze the salt to a thiazolidinone.

-

Hydrolysis Side Reaction: If the final product shows a carbonyl peak (~1680 cm⁻¹) in IR, the intermediate hydrolyzed to 3-benzyl-1,3-thiazolidin-2-one . This occurs if moisture enters Protocol B. Use dry ethanol and keep the system closed.

-

Odor Control: The release of methanethiol in Protocol B is significant. Perform reactions in a well-ventilated hood and quench glassware in a bleach bath immediately after use to oxidize residual thiols.

Structural Validation (Self-Check)

-

Check: Does the product have a mass M+1 corresponding to the Amine + Thiazolidine core - NH3?

-

Logic: The reaction is a substitution. Mass = (Salt Cation - SMe) + (Amine - H).

-

Verification: If the mass is M+16 higher than expected, check for oxidation (sulfoxide) or hydrolysis (carbonyl).

References

-

Synthesis of Thiazoline Derivatives

-

Reactivity of Thiazolidine-2-thiones (S-Alkylation)

- Source: Wei, H., et al. (2021).

-

URL:[Link]

-

Biological Activity of Thiazolidine Derivatives

- Source: Chohan, Z. H., et al. (2019). "Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae." Bioorganic & Medicinal Chemistry.

-

URL:[Link]

-

Thiazolidinone and Thione Chemistry

- Source: PubChem Compound Summary for 3-Benzyl-1,3-thiazolidine-2,4-dione (Rel

-

URL:[Link]

Sources

Application Note: Rapid and Efficient Synthesis of 3-Benzyl-1,3-thiazolidine-2-thione via Microwave-Assisted Cyclization

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 3-Benzyl-1,3-thiazolidine-2-thione, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, while simultaneously improving yields and promoting greener chemistry practices. We provide a comprehensive, step-by-step protocol, an in-depth discussion of the reaction mechanism, and expected analytical data for product validation, empowering researchers to reliably synthesize this valuable compound.

Introduction: The Significance of Thiazolidine-2-thiones and the Advent of Microwave Synthesis

The 1,3-thiazolidine-2-thione core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of compounds with diverse biological activities. These activities include, but are not limited to, potential xanthine oxidase inhibitors for the treatment of hyperuricemia, and agents targeting the type III secretion system in pathogenic bacteria.[1][2] The N-benzyl substitution, in particular, can modulate the lipophilicity and steric profile of the molecule, often enhancing its interaction with biological targets.

Traditional methods for the synthesis of these heterocycles often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, addressing many of these limitations.[3][4] Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture by directly interacting with polar molecules, leading to a dramatic acceleration of reaction rates.[3] This often results in higher yields, improved product purity, and a significant reduction in side-product formation.[4] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[3]

This application note presents a validated, microwave-assisted protocol for the synthesis of 3-Benzyl-1,3-thiazolidine-2-thione from readily available starting materials, offering a time- and resource-efficient alternative to conventional synthetic routes.

Reaction Principle and Mechanism

The synthesis proceeds via a base-mediated cyclization of N-benzylaminoethanol with carbon disulfide. The reaction mechanism can be described in three key stages, as illustrated below. The use of microwave irradiation significantly accelerates each of these steps.

-

Nucleophilic Attack and Dithiocarbamate Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of N-benzylaminoethanol on the electrophilic carbon atom of carbon disulfide. This step is facilitated by a base, such as triethylamine (Et₃N), which deprotonates the amine, increasing its nucleophilicity. This results in the formation of a dithiocarbamate intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the dithiocarbamate intermediate then acts as a nucleophile, attacking the thiocarbonyl carbon in an intramolecular fashion. This step is the key ring-closing reaction that forms the five-membered thiazolidine ring.

-

Dehydration: The resulting tetrahedral intermediate rapidly eliminates a molecule of water to yield the stable 3-Benzyl-1,3-thiazolidine-2-thione product.

Reaction Workflow Diagram

Caption: Experimental workflow for the microwave-assisted synthesis of 3-Benzyl-1,3-thiazolidine-2-thione.

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| N-Benzylaminoethanol | ≥98% purity |

| Carbon disulfide (CS₂) | ≥99% purity |

| Triethylamine (Et₃N) | ≥99%, distilled |

| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.5% |

| Ethyl acetate | ACS grade |

| Hexane | ACS grade |

| Magnesium sulfate (MgSO₄) | Anhydrous |

| Silica gel | 60 Å, 230-400 mesh |

| Microwave Synthesizer | Capable of controlled temperature and pressure |

| Microwave reaction vessels | 10 mL, with appropriate caps and septa |

| Standard laboratory glassware | - |

| Rotary evaporator | - |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Safety Precautions:

-

Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Microwave synthesis should be carried out using dedicated equipment designed for chemical reactions. Do not use a domestic microwave oven.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add N-benzylaminoethanol (1.0 mmol, 151.2 mg).

-

Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.0 mL) followed by triethylamine (2.5 mmol, 0.35 mL). Stir the mixture for 1 minute at room temperature.

-

Addition of Carbon Disulfide: Carefully add carbon disulfide (3.0 mmol, 0.18 mL) to the reaction mixture.

-

Microwave Irradiation: Securely cap the reaction vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 15-20 minutes. The reaction progress can be monitored by TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-Benzyl-1,3-thiazolidine-2-thione as a solid.

Expected Results and Characterization

The microwave-assisted synthesis of 3-Benzyl-1,3-thiazolidine-2-thione is expected to proceed with high efficiency, yielding the desired product in a significantly reduced timeframe compared to conventional heating methods.

| Parameter | Expected Value |

| Yield | > 85% |

| Reaction Time | 15-20 minutes |

| Appearance | White to off-white solid |

| ¹H NMR | (400 MHz, CDCl₃) δ: 7.25-7.40 (m, 5H, Ar-H), 4.95 (s, 2H, N-CH₂-Ph), 3.80 (t, 2H, N-CH₂-CH₂-S), 3.20 (t, 2H, N-CH₂-CH₂-S). |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 202.0 (C=S), 136.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 55.0 (N-CH₂-Ph), 52.0 (N-CH₂-CH₂-S), 30.0 (N-CH₂-CH₂-S). |

| FT-IR (KBr) | ν_max (cm⁻¹): 3050-2900 (C-H), 1495, 1450 (C=C aromatic), 1240 (C=S). |

| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₂NS₂: 210.04; found 210.1. |

Note: The spectral data provided are expected values based on the analysis of similar structures and may vary slightly based on the specific instrumentation and conditions used.[5][6][7]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product | - Incomplete reaction- Impure reagents- Incorrect microwave parameters | - Increase reaction time in 5-minute increments.- Ensure all reagents are of high purity and solvents are anhydrous.- Verify the temperature and power settings on the microwave synthesizer. |

| Formation of side products | - Overheating- Presence of water | - Reduce the reaction temperature slightly (e.g., to 90°C).- Ensure all glassware and reagents are thoroughly dried. |

| Difficulty in purification | - Co-elution of impurities | - Adjust the solvent system for column chromatography (e.g., use a shallower gradient).- Consider recrystallization as an alternative or additional purification step. |

Conclusion

The microwave-assisted synthesis of 3-Benzyl-1,3-thiazolidine-2-thione offers a superior alternative to traditional synthetic methods. This protocol provides a rapid, efficient, and high-yielding route to this valuable heterocyclic compound, aligning with the principles of green chemistry. The detailed procedure and mechanistic insights provided herein are intended to enable researchers to confidently and reproducibly synthesize this and related compounds, thereby accelerating research and development in medicinal chemistry and beyond.

Mechanism Diagram

Caption: Simplified reaction mechanism for the formation of 3-Benzyl-1,3-thiazolidine-2-thione.

References

-

García-García, A., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8616-8628. Available from: [Link]

-

de la Hoz, A., et al. (2023). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. RSC Advances, 13(48), 33833-33847. Available from: [Link]

- Patel, K., et al. (2022). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Journal of the Indian Chemical Society, 99(6), 100494.

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

-

MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Available from: [Link]

-

Geetha, B., et al. (2019). MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry, 12(3), 1063-1071. Available from: [Link]

-

Pinheiro, D. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorganic & Organic Chemistry, 1(4). Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Available from: [Link]

-

Laxmi, S. V., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal, 9(1), 64. Available from: [Link]

- Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 123-128.

-

ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2-thiones. Available from: [Link]

-

Synthesis of 1,3-thiazolidine-2-thiones using CS2 and epoxy amines. (n.d.). Matilda. Available from: [Link]

- Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.

- Ansari, B., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry, 2023, 1-10.

- Cui, Z., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry, 27(18), 115021.

Sources